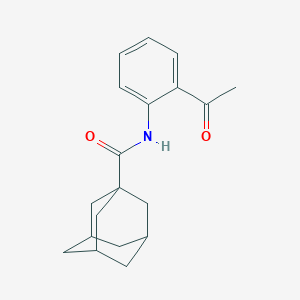

N-(2-acetylphenyl)-1-adamantanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

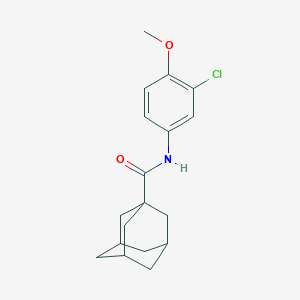

N-(2-acetylphenyl)-1-adamantanecarboxamide is a chemical compound that belongs to the family of adamantane derivatives. It is commonly known as ACPD and has been studied extensively for its potential applications in scientific research. ACPD is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 341.46 g/mol.

Wirkmechanismus

The mechanism of action of ACPD is complex and involves the modulation of glutamate receptors in the central nervous system. ACPD acts as an agonist for the metabotropic glutamate receptors (mGluRs) and has been shown to modulate the activity of these receptors in a dose-dependent manner. The activation of mGluRs by ACPD leads to the activation of intracellular signaling pathways that regulate synaptic plasticity and long-term potentiation in the brain.

Biochemical and Physiological Effects

ACPD has been shown to have a number of biochemical and physiological effects in the central nervous system. It has been shown to modulate the activity of glutamate receptors, leading to changes in synaptic plasticity and long-term potentiation. ACPD has also been shown to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

ACPD has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. ACPD has also been extensively studied, and there is a large body of literature on its properties and potential applications. However, ACPD also has some limitations for lab experiments. It is a potent agonist for glutamate receptors and can have toxic effects at high concentrations. Additionally, ACPD can have off-target effects on other receptors, which can complicate experimental results.

Zukünftige Richtungen

There are several future directions for research on ACPD. One area of interest is the development of more selective agonists for specific subtypes of glutamate receptors. This could lead to the development of more targeted therapies for neurological disorders. Another area of interest is the development of ACPD analogs with improved pharmacokinetic properties and reduced toxicity. Finally, ACPD could be used as a tool to study the mechanisms of synaptic plasticity and long-term potentiation in the brain, which could lead to a better understanding of the underlying mechanisms of learning and memory.

Synthesemethoden

ACPD can be synthesized through a multistep process involving the reaction of 2-acetylaniline with 1-adamantanecarboxylic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid, and results in the formation of ACPD as a white crystalline solid. The purity of the compound can be improved through recrystallization and purification techniques.

Wissenschaftliche Forschungsanwendungen

ACPD has been studied extensively for its potential applications in scientific research. It is commonly used as a ligand for glutamate receptors and has been shown to modulate the activity of these receptors in the central nervous system. ACPD has also been used as a tool to study the mechanisms of synaptic plasticity and long-term potentiation in the brain. Additionally, ACPD has been shown to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.

Eigenschaften

Produktname |

N-(2-acetylphenyl)-1-adamantanecarboxamide |

|---|---|

Molekularformel |

C19H23NO2 |

Molekulargewicht |

297.4 g/mol |

IUPAC-Name |

N-(2-acetylphenyl)adamantane-1-carboxamide |

InChI |

InChI=1S/C19H23NO2/c1-12(21)16-4-2-3-5-17(16)20-18(22)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H,20,22) |

InChI-Schlüssel |

VPOKRYCJXVSFDL-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=CC=C1NC(=O)C23CC4CC(C2)CC(C4)C3 |

Kanonische SMILES |

CC(=O)C1=CC=CC=C1NC(=O)C23CC4CC(C2)CC(C4)C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Benzyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B257252.png)

![4-[Ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)-1-butanone](/img/structure/B257256.png)

![1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B257259.png)